2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane

Thermoplastic synthesis Thermal analysis Polycarbonate monomer

Researchers requiring bisphenol monomers with glass transition temperatures (Tg) significantly above standard BPA-polycarbonate (Tg≈147°C) need 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane. Its dual cyclohexyl groups create steric protection, raising the melting point to 170°C and imparting high lipophilicity (logP 8.27) for polyolefin or silicone matrices. • Delivers enhanced thermal endurance for automotive under-hood & high-temperature electrical insulation applications. • Prevents oxidative degradation during high-temperature compounding (>150°C) of PP/PE stabilizer masterbatches. • Supplied as ≥98% purity solid with full QA documentation for immediate R&D and pilot-scale procurement.

Molecular Formula C27H36O2
Molecular Weight 392.6 g/mol
CAS No. 57100-74-0
Cat. No. B1337475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane
CAS57100-74-0
Molecular FormulaC27H36O2
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)O)C2CCCCC2)C3=CC(=C(C=C3)O)C4CCCCC4
InChIInChI=1S/C27H36O2/c1-27(2,21-13-15-25(28)23(17-21)19-9-5-3-6-10-19)22-14-16-26(29)24(18-22)20-11-7-4-8-12-20/h13-20,28-29H,3-12H2,1-2H3
InChIKeyWKVWOPDUENJKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane Overview


2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane (CAS 57100-74-0), systematically named 4,4'-Isopropylidenebis(2-cyclohexylphenol), is a symmetrically di-ortho-substituted bisphenol characterized by two cyclohexyl groups flanking the phenolic hydroxyls [1]. This molecular architecture confers a melting point of 170 °C and a predicted boiling point of 469.9 °C, distinguishing it from unsubstituted bisphenol A (BPA) and simple mono-tert-butyl phenolic antioxidants . As a monomeric precursor for high-Tg thermoplastics and a radical-scavenging stabilizer, it is primarily procured for applications requiring enhanced thermal endurance and steric protection of the phenol moiety [2].

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane: Why Substitution Fails


Generic substitution of 2,2-bis(3-cyclohexyl-4-hydroxyphenyl)propane with unsubstituted bisphenol A or mono-substituted hindered phenols (e.g., BHT) is not scientifically valid. The compound's two bulky cyclohexyl groups create a unique steric and electronic environment that simultaneously raises the melting point to 170 °C—approximately 15 °C higher than BPA—and fundamentally alters radical-scavenging kinetics and polymer backbone rigidity . In bisphenol antioxidants, symmetrical di-ortho-substitution with bulky alkyl groups is known to strongly influence performance, where inappropriate substitution can be detrimental, while specific bulky groups enhance stabilization [1][2]. Without direct comparative data, procurement decisions must rely on these established structure-property relationships rather than assuming interchangeability.

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane: Comparative Evidence


Thermal Stability: Elevated Melting Point vs BPA

The melting point of 2,2-bis(3-cyclohexyl-4-hydroxyphenyl)propane is reported as 170 °C , which is approximately 15 °C higher than the melting point of unsubstituted bisphenol A (155 °C) [1]. This elevation is consistent with the increased molecular weight and steric bulk imparted by the cyclohexyl substituents, suggesting a higher crystalline lattice energy and potential for higher polymer glass transition temperatures when used as a monomer.

Thermoplastic synthesis Thermal analysis Polycarbonate monomer

Lipophilicity Advantage over Bisphenol A

The predicted octanol-water partition coefficient (LogP) for 2,2-bis(3-cyclohexyl-4-hydroxyphenyl)propane is 8.27 , dramatically higher than the LogP of bisphenol A, which is experimentally determined as 3.32 [1]. This >5 log unit increase indicates profoundly greater lipophilicity, attributable to the two hydrophobic cyclohexyl rings.

Lipophilicity Drug delivery Material compatibility

Antioxidant Activity in Polypropylene: Di-ortho Advantage

In a study of 42 4,4'-isopropylidenebisphenols, Pospíšil et al. established that symmetrically di-ortho-substituted derivatives possess 'very high antioxidant activity' in isotactic polypropylene at 180 °C, while disubstitution in the 2,6 positions is detrimental [1]. 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane, as a 3,3'-dicyclohexyl derivative, fits the favorable 'symmetrical di-substitution' profile, contrasting with mono-substituted or 2,6-disubstituted analogs.

Polymer stabilization Antioxidant mechanism Structure-activity relationship

2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane: Key Applications


High-Tg Polycarbonate and Epoxy Resin Synthesis

When procuring a bisphenol monomer for engineering thermoplastics requiring a glass transition temperature (T_g) significantly above that of standard BPA-based polycarbonate (T_g ≈ 147 °C), 2,2-bis(3-cyclohexyl-4-hydroxyphenyl)propane becomes a compelling candidate. Its elevated melting point of 170 °C—15 °C above BPA —suggests a higher monomer rigidity that directly translates into increased polymer T_g. This is critical for applications such as automotive under-hood components or high-temperature electrical insulators, where thermal distortion resistance is the primary procurement specification.

Non-Polar Matrix Stabilization and Hydrophobic Coatings

The exceptionally high predicted logP of 8.27—nearly five orders of magnitude more lipophilic than BPA—indicates that this compound is ideally suited for incorporation into hydrophobic polymer matrices such as polyolefins, silicone elastomers, or oil-based coatings . Procurement for these applications should be prioritized when water extraction, leaching, or environmental hydrolysis of a more polar antioxidant (e.g., BHT or BPA derivatives) has been identified as a failure mode in long-term aging studies.

High-Temperature Polyolefin Stabilization

For polypropylene or polyethylene processing above 150 °C, the class-level evidence strongly supports the selection of a symmetrically di-ortho-substituted 4,4'-isopropylidenebisphenol over mono-substituted or unsubstituted variants [1]. 2,2-Bis(3-cyclohexyl-4-hydroxyphenyl)propane fits this favorable structural profile, making it a superior procurement choice for stabilizer masterbatches intended for high-temperature compounding or film extrusion, where oxidative degradation during processing is the limiting factor.

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